1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride
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Overview
Description
1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxy group attached to a methylphenyl moiety, and a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine to yield 1-[(4-methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxy group play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride
- 1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylbutan-2-ol;hydrochloride
Uniqueness
1-[(4-Methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and methoxy group, along with the propanol chain, differentiates it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-5-7-15(8-6-14)12-19-13-16(18)11-17-9-3-2-4-10-17;/h5-8,16,18H,2-4,9-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUBRGYGFZCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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